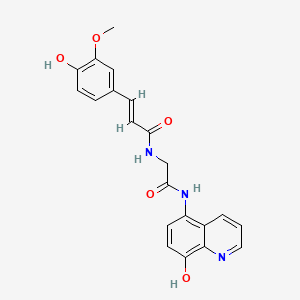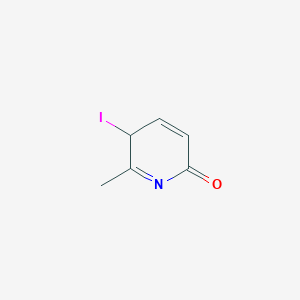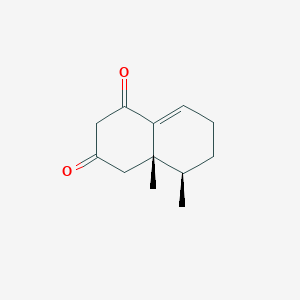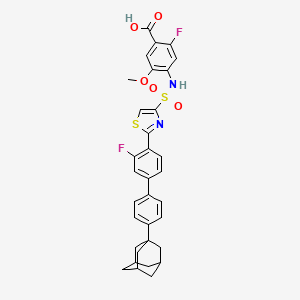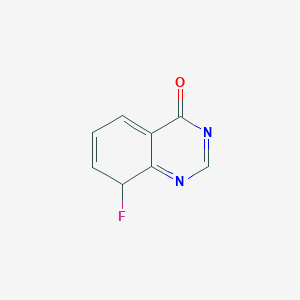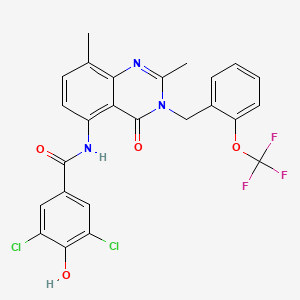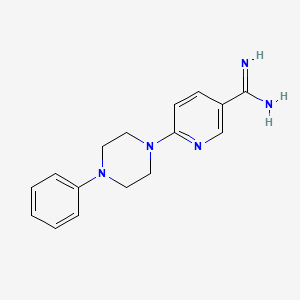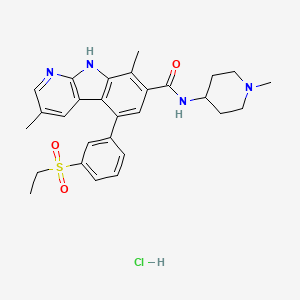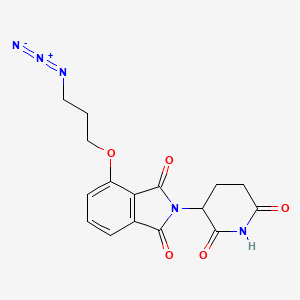
5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol: is a deuterated derivative of 5-(Phenylmethoxy)-1H-indole-3-ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(Phenylmethoxy)-1H-indole-3-ethanol.
Deuterium Exchange: The hydrogen atoms at the alpha, alpha, beta, and beta positions are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to facilitate the deuterium exchange.
Temperature and Pressure: Optimization of temperature and pressure conditions to enhance the reaction rate.
Purification: Purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylmethoxy group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Chemistry:
Isotope Labeling: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
NMR Studies: Deuterium labeling enhances the resolution of nuclear magnetic resonance (NMR) spectroscopy.
Biology:
Metabolic Studies: Used to study the metabolism of indole derivatives in biological systems.
Enzyme Mechanisms: Helps in understanding enzyme-catalyzed reactions involving indole compounds.
Medicine:
Drug Development: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of indole-based drugs.
Industry:
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Used in the development of deuterated materials with unique properties.
作用机制
The mechanism of action of 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the reaction kinetics and stability of the molecule. This can lead to:
Altered Metabolism: Deuterium substitution can slow down metabolic reactions, leading to prolonged activity of the compound.
Enzyme Interaction: The compound can interact with enzymes involved in indole metabolism, affecting their activity and function.
相似化合物的比较
5-(Phenylmethoxy)-1H-indole-3-ethanol: The non-deuterated version of the compound.
5-Benzyloxytryptamine: A structurally similar compound with a benzyloxy group instead of a phenylmethoxy group.
5-Methoxytryptamine: A compound with a methoxy group instead of a phenylmethoxy group.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol unique for isotope labeling studies.
Stability: Deuterium substitution can enhance the stability and alter the metabolic profile of the compound compared to its non-deuterated counterparts.
属性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC 名称 |
(1S,5S,8R,9R)-8-hydroxy-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboxylic acid |
InChI |
InChI=1S/C15H22O4/c1-9(2)10-3-5-14-7-12(19-8-14)15(18,13(16)17)6-4-11(10)14/h11-12,18H,3-8H2,1-2H3,(H,16,17)/t11-,12+,14+,15+/m0/s1 |
InChI 键 |
IOYVXXQKVQKQIG-CTHBEMJXSA-N |
手性 SMILES |
CC(=C1CC[C@@]23[C@H]1CC[C@@]([C@@H](C2)OC3)(C(=O)O)O)C |
规范 SMILES |
CC(=C1CCC23C1CCC(C(C2)OC3)(C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate](/img/structure/B12362704.png)
